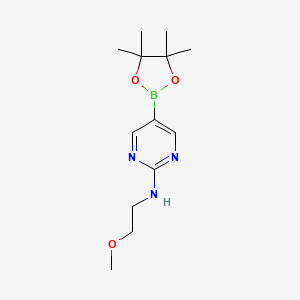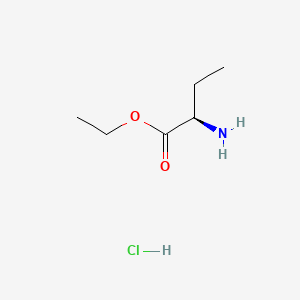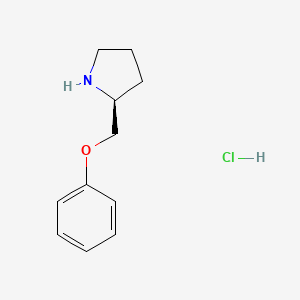![molecular formula C17H24N2O4S B598673 2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide CAS No. 1199773-18-6](/img/structure/B598673.png)
2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide” is a chemical compound with the CAS Number: 1199773-18-6 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.45 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique
Antimicrobial Applications
Antimicrobial Effects of Monoterpenes Monoterpenes, including p-Cymene, exhibit a broad range of biological activities such as antimicrobial effects. These compounds are major constituents of plant extracts and essential oils used in traditional medicines. Despite the limited data on their in vivo efficacy and safety, further studies are encouraged to explore the beneficial effects of monoterpenes in healthcare and biomedical applications, including the potential functionalization of biomaterials and nanomaterials (Marchese et al., 2017).
Benzoxazinoids as Antimicrobial Scaffolds Benzoxazinoids, found in the Poaceae family, including crops like maize and wheat, exhibit antimicrobial properties. Although natural benzoxazinoids have limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone is a promising scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against fungi and bacteria (de Bruijn et al., 2018).
Environmental and Health Implications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been detected in various environmental matrices and human samples. Studies suggest some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects. Future research should focus on the environmental behaviors of SPAs, their toxicity, especially in co-exposure scenarios, and the development of SPAs with lower toxicity (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-12-10-13(2)16(14(3)11-12)24(20,21)19-18-15-4-6-17(7-5-15)22-8-9-23-17/h10-11,19H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCRRQVCMGNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC3(CC2)OCCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681857 |
Source


|
| Record name | N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide | |
CAS RN |
1199773-18-6 |
Source


|
| Record name | 2,4,6-Trimethylbenzenesulfonic acid 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)






![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)





